molecular formula C29H27ClN6O2S2 B2736197 N-{[5-({[(1,3-benzothiazol-2-yl)carbamoyl]methyl}sulfanyl)-4-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl]methyl}-4-tert-butylbenzamide CAS No. 391917-43-4

N-{[5-({[(1,3-benzothiazol-2-yl)carbamoyl]methyl}sulfanyl)-4-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl]methyl}-4-tert-butylbenzamide

Cat. No.: B2736197
CAS No.: 391917-43-4
M. Wt: 591.15
InChI Key: OUKGTHRXBQTKMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-{[5-({[(1,3-benzothiazol-2-yl)carbamoyl]methyl}sulfanyl)-4-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl]methyl}-4-tert-butylbenzamide features a 1,2,4-triazole core substituted with a 3-chlorophenyl group and a methylene-linked benzothiazole carbamoyl moiety. The benzamide group at the terminal position includes a bulky 4-tert-butyl substituent, which enhances lipophilicity and may improve membrane permeability . This structural framework is common in medicinal chemistry, particularly in kinase inhibitors and antimicrobial agents, where triazole and benzothiazole motifs are leveraged for heterocyclic interactions and metabolic stability .

Properties

IUPAC Name

N-[[5-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]sulfanyl-4-(3-chlorophenyl)-1,2,4-triazol-3-yl]methyl]-4-tert-butylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H27ClN6O2S2/c1-29(2,3)19-13-11-18(12-14-19)26(38)31-16-24-34-35-28(36(24)21-8-6-7-20(30)15-21)39-17-25(37)33-27-32-22-9-4-5-10-23(22)40-27/h4-15H,16-17H2,1-3H3,(H,31,38)(H,32,33,37)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUKGTHRXBQTKMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NCC2=NN=C(N2C3=CC(=CC=C3)Cl)SCC(=O)NC4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H27ClN6O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

591.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[5-({[(1,3-benzothiazol-2-yl)carbamoyl]methyl}sulfanyl)-4-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl]methyl}-4-tert-butylbenzamide typically involves multi-step organic reactions. The process begins with the preparation of the benzothiazole and triazole intermediates, followed by their coupling under specific conditions. Common reagents used in these steps include thionyl chloride, hydrazine hydrate, and various catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

N-{[5-({[(1,3-benzothiazol-2-yl)carbamoyl]methyl}sulfanyl)-4-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl]methyl}-4-tert-butylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Antimicrobial Properties

Preliminary studies indicate that N-{[5-({[(1,3-benzothiazol-2-yl)carbamoyl]methyl}sulfanyl)-4-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl]methyl}-4-tert-butylbenzamide exhibits notable antimicrobial properties. Its ability to disrupt cellular processes makes it a candidate for further investigation against various pathogens. The benzothiazole component is particularly noted for its role in enhancing these antimicrobial effects.

Enzyme Inhibition

Research has shown that the triazole ring may interact with specific enzymes involved in pathogen metabolism or human disease pathways. Such interactions can lead to inhibition or modulation of these targets, providing insights into its therapeutic potential in treating diseases caused by bacterial or fungal infections.

Synthesis of the Compound

The synthesis of this compound typically involves multiple synthetic steps:

  • Formation of the Benzothiazole Derivative : This step usually involves the reaction of 2-amino benzothiazole with appropriate acylating agents.
  • Synthesis of the Triazole Ring : The triazole ring can be synthesized through cyclization reactions involving azoles and suitable precursors.
  • Final Coupling Reaction : The final step generally involves coupling the synthesized benzothiazole derivative with the triazole moiety to form the complete structure.

This multi-step synthesis highlights the complexity of producing this compound and emphasizes the need for careful optimization of reaction conditions to achieve high yields.

Study 1: Antimicrobial Activity

A study conducted on various derivatives of benzothiazole and triazole indicated that compounds similar to this compound showed significant activity against Gram-positive and Gram-negative bacteria. The study concluded that modifications in the substituents on the triazole ring could enhance antimicrobial efficacy further.

Study 2: Enzyme Interaction

Another research initiative focused on evaluating the interaction of this compound with specific enzymes linked to cancer metabolism. The findings suggested that this compound could inhibit certain enzymes involved in tumor growth, indicating its potential as an anticancer agent. Further investigations are required to elucidate the exact mechanisms involved.

Mechanism of Action

The mechanism of action of N-{[5-({[(1,3-benzothiazol-2-yl)carbamoyl]methyl}sulfanyl)-4-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl]methyl}-4-tert-butylbenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural Variations

The target compound belongs to a family of triazole-benzothiazole hybrids. Below is a comparison of its structural and hypothesized physicochemical properties with related compounds:

Table 1: Structural and Functional Comparison
Compound ID Triazole Substituent Benzamide/Equivalent Group Key Features
Target Compound 3-Chlorophenyl 4-tert-butylbenzamide High lipophilicity (tert-butyl), potential for enhanced hydrophobic interactions .
2-Methoxyphenyl 3,4,5-Trimethoxybenzamide Polar methoxy groups may reduce logP; trimethoxybenzamide could enhance π-π stacking.
2-Methylphenyl 4-tert-butylphenoxyacetamide Phenoxy linker increases flexibility; methylphenyl may reduce steric hindrance.
4-Fluorophenyl Benzamide Fluorine’s electronegativity may improve binding affinity; lacks tert-butyl’s bulk.

Substituent Effects on Pharmacokinetics

  • Chlorophenyl vs. Fluorophenyl (): The 3-chlorophenyl group in the target compound introduces greater steric bulk and lipophilicity compared to the 4-fluorophenyl analog. Chlorine’s larger atomic radius and lower electronegativity may alter binding pocket interactions in biological targets .
  • tert-Butylbenzamide vs.
  • Phenoxy Linker (): The phenoxy group in introduces conformational flexibility, which might reduce rigidity compared to the target compound’s direct methylene linkage .

Biological Activity

N-{[5-({[(1,3-benzothiazol-2-yl)carbamoyl]methyl}sulfanyl)-4-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl]methyl}-4-tert-butylbenzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound integrates various structural motifs, including a benzothiazole moiety, a triazole ring, and a tert-butylbenzamide group, which collectively contribute to its pharmacological properties.

Chemical Structure and Properties

The molecular formula of the compound is C25H26ClN5O2SC_{25}H_{26}ClN_{5}O_{2}S, with a molecular weight of approximately 485.02 g/mol. The presence of the benzothiazole and triazole rings is critical for its biological activity, as these structures are known to interact with various biological targets.

Structural Features

FeatureDescription
Benzothiazole Moiety Enhances pharmacological effects and bioactivity.
Triazole Ring Known for antifungal and antibacterial properties.
Tert-butyl Group Contributes to lipophilicity, enhancing membrane permeability.

Antimicrobial Properties

Preliminary studies suggest that this compound exhibits significant antimicrobial activity. The compound's ability to disrupt cellular processes in various pathogens makes it a candidate for further investigation in the field of infectious diseases.

Case Studies

  • Antifungal Activity : Research indicates that derivatives of triazoles can exhibit potent antifungal activity against strains such as Candida albicans and Aspergillus niger. The specific interactions of the triazole ring with fungal enzymes could be responsible for this activity .
  • Antibacterial Activity : Studies have shown that benzothiazole derivatives can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli, suggesting that this compound may share similar properties .

Anticancer Potential

The compound's structural components may also confer anticancer properties. Benzothiazole derivatives have been reported to demonstrate cytotoxic effects against various cancer cell lines.

Research Findings

  • Cytotoxicity Assays : A study evaluated several benzothiazole derivatives against human cancer cell lines, revealing that some compounds exhibited GI50 values in the low micromolar range, indicating potential as anticancer agents .
  • Mechanism of Action : The proposed mechanism includes the induction of apoptosis through caspase activation and disruption of cellular signaling pathways involved in cell proliferation .

Other Biological Activities

In addition to antimicrobial and anticancer activities, this compound may exhibit other biological activities such as:

  • Anti-inflammatory Effects : Compounds containing benzothiazole structures have shown promise in reducing inflammation in preclinical models.
  • Antiviral Activity : Some studies suggest potential antiviral properties against specific viral strains due to structural similarities with known antiviral agents.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.